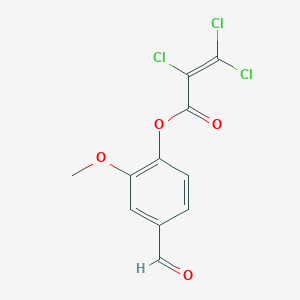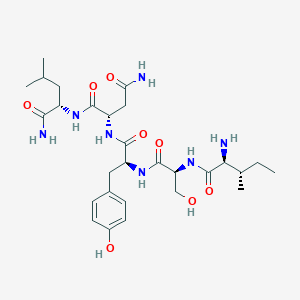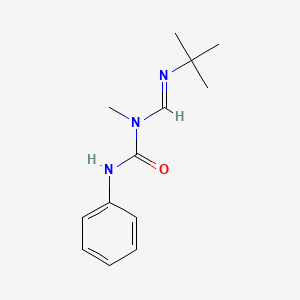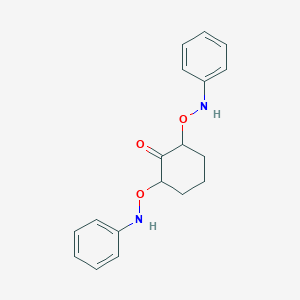![molecular formula C12H16F2O2S B12539421 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene CAS No. 847684-97-3](/img/structure/B12539421.png)
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a sulfanyl group attached to a diethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with a suitable sulfanyl reagent. One common method is the nucleophilic substitution reaction where 1,2-difluorobenzene reacts with 2,2-diethoxyethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its mechanism may involve binding to specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-dimethylbenzene
- 3-[(2,2-Diethoxyethyl)sulfanyl]-4-fluorobenzoic acid
- 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Uniqueness
4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene is unique due to the presence of both fluorine atoms and a sulfanyl group, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
847684-97-3 |
|---|---|
Molecular Formula |
C12H16F2O2S |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
4-(2,2-diethoxyethylsulfanyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C12H16F2O2S/c1-3-15-12(16-4-2)8-17-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
InChI Key |
JUWOARFOSJNXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC1=CC(=C(C=C1)F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)






![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)

![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
